molecular formula C9H6F3IO2 B3043930 Methyl 4-iodo-2-(trifluoromethyl)benzoate CAS No. 954815-14-6

Methyl 4-iodo-2-(trifluoromethyl)benzoate

Cat. No.: B3043930
CAS No.: 954815-14-6
M. Wt: 330.04 g/mol
InChI Key: MMYSUYRBHLSUIT-UHFFFAOYSA-N
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Description

Significance of Trifluoromethyl Groups in Advanced Chemical Research

The trifluoromethyl (-CF3) group is a highly valued substituent in chemical research due to its unique and powerful physicochemical properties. mdpi.comfiveable.me Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, can significantly alter the electronic environment of a molecule. mdpi.comfiveable.mewikipedia.org This electronic influence can modulate the acidity or basicity of nearby functional groups and impact intermolecular interactions. fiveable.mewikipedia.org

One of the most significant attributes of the -CF3 group is its contribution to metabolic stability. mdpi.comfiveable.me The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to oxidative metabolism by enzymes like cytochrome P450. mdpi.comfiveable.me This property is crucial in drug design, as it can increase the half-life and bioavailability of a therapeutic agent. fiveable.me Furthermore, the lipophilicity of the -CF3 group can enhance a molecule's ability to permeate cell membranes, a critical factor for oral drug absorption. mdpi.comfiveable.me The trifluoromethyl group is often employed as a bioisostere, replacing a methyl or chloro group to fine-tune a compound's steric and electronic profile while improving its pharmacokinetic properties. mdpi.comwikipedia.org These characteristics have led to the incorporation of the -CF3 group in numerous pharmaceuticals, including the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. wikipedia.orgmdpi.com

Key Physicochemical Properties of the Trifluoromethyl Group
PropertyDescription and SignificanceReference
High ElectronegativityStrong electron-withdrawing nature; alters molecular reactivity and pKa of adjacent groups. fiveable.mewikipedia.org
Metabolic StabilityResistant to enzymatic degradation due to the strong C-F bond, increasing drug half-life. mdpi.comfiveable.me
LipophilicityEnhances membrane permeability and absorption of drug candidates. mdpi.comnih.gov
BioisosterismServes as a replacement for methyl or chloro groups to improve pharmacokinetic profiles. mdpi.comwikipedia.org

Strategic Role of Aryl Iodides as Versatile Precursors in Synthetic Methodologies

Aryl iodides are highly valued precursors in synthetic organic chemistry, primarily due to their superior reactivity in a wide range of transition metal-catalyzed cross-coupling reactions. nih.govnih.gov These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in such transformations typically follows the trend I > Br > Cl > F, which is attributed to the bond dissociation energy of the carbon-halogen bond. mdpi.com The weaker carbon-iodine bond allows for easier oxidative addition to the metal catalyst (commonly palladium), which is often the rate-determining step of the catalytic cycle. nih.gov

This enhanced reactivity makes aryl iodides the substrates of choice for numerous named reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govmdpi.comacs.org These methodologies allow for the coupling of aryl iodides with a vast array of partners, such as boronic acids, alkenes, terminal alkynes, and amines, respectively. mdpi.comorganic-chemistry.org While aryl iodides are generally more reactive, certain transformations, like palladium-catalyzed C-N bond formation, have historically presented challenges. nih.gov However, advancements in ligand and catalyst design have largely overcome these limitations, making aryl iodides highly efficient substrates across a broad spectrum of coupling reactions. nih.gov Their versatility allows for the strategic and efficient assembly of complex molecular architectures from simpler, readily available components. nih.govorganic-chemistry.org

Prominent Cross-Coupling Reactions Utilizing Aryl Iodides
Reaction NameCoupling PartnerBond FormedReference
Suzuki-MiyauraOrganoboron CompoundC-C (sp2-sp2 or sp2-sp3) mdpi.comnih.gov
HeckAlkeneC-C (sp2-sp2) mdpi.com
SonogashiraTerminal AlkyneC-C (sp2-sp) mdpi.com
Buchwald-HartwigAmineC-N nih.govacs.org
StilleOrganotin CompoundC-C researchgate.net

Overview of Benzoate (B1203000) Esters as Key Scaffolds and Intermediates in Organic Transformations

Benzoate esters are a fundamental class of compounds widely utilized in organic synthesis as versatile scaffolds and intermediates. organic-chemistry.orgpharmalego.comrsc.org Their prevalence stems from their relative stability and the multiple avenues for their chemical transformation. One of their primary roles is as a protecting group for alcohols, a transformation readily achieved through esterification. organic-chemistry.orgrsc.org The ester linkage is robust enough to withstand a variety of reaction conditions, yet it can be cleaved when necessary via hydrolysis under acidic or basic conditions. quora.com

Beyond their use as protecting groups, the benzoate ester framework serves as a core structure for building more complex molecules. rsc.org The ester moiety itself can be transformed into other functional groups. For instance, it can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride or converted to an amide via aminolysis. organic-chemistry.org The aromatic ring of the benzoate ester provides a platform for electrophilic substitution reactions, allowing for the introduction of additional functional groups that further expand its synthetic utility. These characteristics make benzoate esters valuable starting materials and intermediates in the synthesis of pharmaceuticals, natural products, and functional materials. rsc.org

Contextualizing Methyl 4-iodo-2-(trifluoromethyl)benzoate within this Chemical Class

This compound stands as a prime example of a multi-functional chemical building block that embodies the strategic advantages of its constituent parts. This compound integrates the metabolic stability and unique electronic properties of the trifluoromethyl group, the high reactivity of the aryl iodide in cross-coupling reactions, and the stable, yet modifiable, methyl benzoate scaffold.

The specific arrangement of these groups on the benzene (B151609) ring makes it a particularly valuable reagent. The iodine atom at the 4-position is sterically accessible and electronically activated for participation in a wide range of palladium-catalyzed coupling reactions, allowing for the introduction of diverse substituents at this site. wikipedia.org The trifluoromethyl group at the 2-position exerts a strong electron-withdrawing effect, influencing the reactivity of the entire aromatic system. Meanwhile, the methyl ester at the 1-position can be carried through multiple synthetic steps or can be hydrolyzed to the corresponding carboxylic acid for further functionalization, such as amide bond formation. This trifunctional nature enables chemists to perform sequential and selective modifications, making this compound a powerful intermediate for constructing complex, highly functionalized molecules for various applications in advanced chemical research.

Chemical Properties of this compound
IdentifierValueReference
CAS Number954815-14-6 chemicalbook.comchem-space.comlab-chemicals.com
Molecular FormulaC9H6F3IO2 chemicalbook.comlab-chemicals.com
Molecular Weight330.04 g/mol chemicalbook.comlab-chemicals.com
AppearanceColorless to light yellow liquid chemicalbook.com
Storage Conditions2-8°C, sealed in dry, keep in dark place chemicalbook.comlab-chemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-iodo-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO2/c1-15-8(14)6-3-2-5(13)4-7(6)9(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYSUYRBHLSUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for Methyl 4 Iodo 2 Trifluoromethyl Benzoate

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of Methyl 4-iodo-2-(trifluoromethyl)benzoate identifies several logical disconnections, pointing to plausible synthetic routes from readily available starting materials. The most straightforward disconnection is the ester linkage, suggesting 2-(Trifluoromethyl)-4-iodobenzoic acid as the immediate precursor. Alternatively, disconnections at the carbon-iodine or carbon-trifluoromethyl bonds suggest pathways involving the late-stage introduction of these functional groups onto a pre-functionalized benzene (B151609) ring.

Synthesis from 2-(Trifluoromethyl)-4-iodobenzoic Acid and Related Carboxylic Acids

The most direct and common route to this compound is through the esterification of its corresponding carboxylic acid, 2-(Trifluoromethyl)-4-iodobenzoic acid. This method benefits from the availability of the acid precursor and the high efficiency of esterification reactions. The core of this approach is the condensation reaction between the carboxylic acid and methanol (B129727), typically facilitated by an acid catalyst.

Derivatization from Structurally Related Methyl Iodobenzoates

An alternative synthetic strategy involves the derivatization of structurally related methyl iodobenzoates. For instance, starting with a methyl iodobenzoate that lacks the trifluoromethyl group, a trifluoromethylation reaction could be employed. Conversely, one could begin with methyl 2-(trifluoromethyl)benzoate and introduce the iodine atom at the C-4 position. This latter approach requires a regioselective iodination method that favors substitution at the position para to the trifluoromethyl group and meta to the methyl ester group. The aryl-iodide functionality is a key feature, as it can participate in various coupling reactions, such as the Sonogashira coupling. wikipedia.org

Regioselective Introduction of Iodine and Trifluoromethyl Moieties on Aromatic Systems

The synthesis of this compound is fundamentally a problem of regioselective functionalization of an aromatic system. The trifluoromethyl group (-CF3) and the methyl ester group (-COOCH3) are both electron-withdrawing and act as meta-directors in electrophilic aromatic substitution. Therefore, introducing an iodine atom onto a benzene ring already containing these two groups would be challenging to direct to the desired C-4 position. A more viable strategy often involves introducing the substituents in a different order. For example, iodination can be performed on an aromatic ring activated by an electron-donating group, which is later converted to one of the desired electron-withdrawing groups. Mild and regioselective iodination of electron-rich aromatics can be achieved with reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid. organic-chemistry.org The synthesis can achieve high regioselectivity, for instance, by iodinating 2,3,4-trifluorobenzoic acid at the 5-position. google.com

Esterification Protocols for Benzoic Acid Derivatives

The conversion of benzoic acid derivatives to their corresponding methyl esters is a cornerstone of organic synthesis. Several reliable protocols exist for this transformation.

The Fischer-Speier esterification is the most traditional method, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives it toward the product. masterorganicchemistry.com

Other methods offer milder conditions or different reactivity profiles. For example, reagents like diazomethane (B1218177) can convert carboxylic acids to methyl esters rapidly and under neutral conditions, but diazomethane itself is toxic and explosive. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.

Lewis acids are also effective catalysts for esterification. rug.nl For instance, zirconium-based solid acid catalysts have been used for the esterification of benzoic acid and its derivatives. mdpi.com Trifluoromethanesulfonic acid (TfOH) is another powerful catalyst for ester condensation reactions. mdpi.com

Esterification MethodReagentsConditionsAdvantagesDisadvantages
Fischer-Speier Carboxylic Acid, Methanol, H₂SO₄ (cat.)RefluxInexpensive, simpleStrong acid, high temp., equilibrium
Acyl Chloride Carboxylic Acid, SOCl₂, MethanolRoom Temp.High yield, irreversibleHarsh reagents (SOCl₂)
Diazomethane Carboxylic Acid, CH₂N₂Room Temp.Mild, fast, quantitativeToxic, explosive reagent
Lewis Acid Catalysis Carboxylic Acid, Methanol, Lewis Acid (e.g., Zr/Ti)VariesCan be milder, heterogeneous optionsCatalyst cost

Methodologies for Regioselective Functionalization of Benzene Scaffolds

Achieving the specific 1,2,4-substitution pattern of this compound hinges on the principles of electrophilic aromatic substitution and the directing effects of substituents. Both the trifluoromethyl group (-CF3) and the methyl ester group (-COOCH3) are deactivating, electron-withdrawing groups. They direct incoming electrophiles to the meta position.

Therefore, a synthetic plan must carefully orchestrate the sequence of substitution. Starting with a benzene ring and attempting to introduce these three groups via sequential electrophilic substitution would likely fail to produce the desired isomer in high yield. For example, if one starts with methyl benzoate (B1203000) (ester at C1), nitration would occur primarily at the meta (C3) position.

Successful strategies often rely on starting with precursors where the directing effects work in favor of the desired substitution pattern. For instance, starting with a molecule that has an activating group ortho or para to the desired position for iodination can be effective. This activating group can then be modified or replaced to yield the final product. The Sandmeyer reaction, for example, allows an amino group to be converted into a variety of functional groups, including iodo, via a diazonium salt intermediate. This is a common strategy for producing aryl iodides like methyl 2-iodobenzoate (B1229623) from methyl anthranilate. google.com

Advanced Synthetic Protocols and Catalytic Approaches

Modern organic synthesis has developed advanced protocols and catalytic systems that offer improvements in efficiency, selectivity, and environmental impact over classical methods.

For iodination , while reagents like N-iodosuccinimide (NIS) are effective, catalytic methods are also being explored. organic-chemistry.org These can involve using a catalytic amount of an oxidant in the presence of a simple iodide source. Benzyltrimethylammonium dichloroiodate has been used for the regioselective iodination of certain flavonoid systems, showcasing the potential for specialized reagents to control regiochemistry. researchgate.net

For trifluoromethylation , significant advances have been made using transition-metal catalysis. Palladium-, copper-, and nickel-based catalysts are now widely used to form C-CF3 bonds through cross-coupling reactions. These methods typically involve reacting an aryl halide (like an aryl iodide) with a trifluoromethyl source, such as Ruppert's reagent (TMSCF3) or trifluoromethyl triflate.

Palladium-Catalyzed Synthesis Routes and Functionalizations

Palladium catalysis is a powerful tool in organic synthesis, renowned for its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of "this compound," palladium-catalyzed reactions are pivotal for both its synthesis and its elaboration into more complex structures.

One of the primary applications of palladium catalysis in this area is through cross-coupling reactions where the C-I bond of the molecule is functionalized. Reactions such as Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide array of substituents at the 4-position of the benzoate ring. For instance, in a typical Suzuki coupling, "this compound" can be reacted with an organoboron compound in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base to form a new C-C bond.

Furthermore, palladium-catalyzed C-H functionalization has emerged as a novel strategy for modifying aromatic rings. While direct C-H functionalization of the benzoate ring of the target molecule is less common, related studies on trifluoromethyl-substituted aromatics suggest that palladium catalysts can direct the arylation or alkenylation of specific C-H bonds, offering a pathway to derivatives that would be challenging to synthesize through traditional methods.

The choice of ligand is crucial in these reactions, as it influences the catalyst's stability, activity, and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition of the aryl iodide to the palladium center, a key step in the catalytic cycle.

Copper-Mediated/Catalyzed Transformations

Copper-catalyzed reactions provide a complementary and often more cost-effective alternative to palladium-based methodologies for the functionalization of aryl halides. In the synthesis and transformation of "this compound," copper catalysis is particularly relevant for trifluoromethylation and cross-coupling reactions.

The Ullmann condensation, a classic copper-catalyzed reaction, can be employed to form carbon-oxygen or carbon-nitrogen bonds at the iodo-position. For example, reacting "this compound" with an alcohol or an amine in the presence of a copper catalyst and a base can yield the corresponding ether or amine derivatives.

More contemporary research has focused on copper-catalyzed trifluoromethylation reactions. While the target molecule already contains a trifluoromethyl group, these methods are crucial for the synthesis of related compounds and for understanding the reactivity of the trifluoromethyl moiety. For instance, copper-catalyzed reactions of aryl iodides with trifluoromethylating agents, such as TMSCF₃ (the Ruppert-Prakash reagent), are widely used. These reactions often require a stoichiometric amount of copper, although catalytic versions are continually being developed.

Other Transition Metal-Catalyzed Methods

While palladium and copper dominate the landscape of cross-coupling and functionalization reactions for aryl iodides, other transition metals such as nickel and rhodium also offer unique reactivity profiles. Nickel catalysts, being more earth-abundant and less expensive than palladium, have gained significant attention for cross-coupling reactions. Nickel-catalyzed Suzuki and Kumada couplings of aryl iodides can be highly efficient.

Rhodium catalysts are often employed in C-H activation and annulation reactions. Although specific examples involving "this compound" are not prevalent in the literature, the principles of rhodium-catalyzed C-H functionalization could potentially be applied to introduce new ring systems fused to the benzoate core.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The success of any synthetic transformation hinges on the careful optimization of reaction conditions. For the synthesis and functionalization of "this compound," key parameters that require fine-tuning include the choice of catalyst, ligand, solvent, base, temperature, and reaction time.

Table 1: Key Parameters for Optimization in Transition Metal-Catalyzed Reactions

ParameterInfluence on ReactionCommon Variations
Catalyst Affects reaction rate and efficiency.Pd(OAc)₂, Pd(PPh₃)₄, CuI, NiCl₂(dppp)
Ligand Modulates catalyst stability, activity, and selectivity.Phosphines (e.g., PPh₃, XPhos), N-heterocyclic carbenes (NHCs)
Solvent Influences solubility of reagents and catalyst, and can affect reaction mechanism.Toluene, DMF, dioxane, THF
Base Activates the coupling partner and neutralizes acidic byproducts.K₂CO₃, Cs₂CO₃, t-BuOK
Temperature Affects reaction rate; higher temperatures can lead to side reactions.Room temperature to >100 °C
Reaction Time Must be sufficient for completion without significant product degradation.Hours to days

For instance, in a palladium-catalyzed Suzuki coupling of "this compound," a screening of different palladium precursors, phosphine ligands, and bases would be conducted to identify the combination that provides the highest yield of the desired biaryl product while minimizing the formation of homocoupled byproducts. The use of high-throughput screening techniques can accelerate this optimization process.

Purification and Isolation Methodologies for Synthetic Products

The isolation of a pure product is the final and critical step of any synthetic procedure. For "this compound" and its derivatives, which are typically solid organic compounds, several purification techniques are commonly employed.

Crystallization is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor.

Column chromatography is a versatile technique used to separate compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel or alumina). The crude mixture is loaded onto the top of a column packed with the stationary phase, and a solvent (the mobile phase) is passed through the column. Compounds with different polarities will travel down the column at different rates and can be collected as separate fractions. For "this compound," a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used.

Sublimation can be an effective purification method for compounds that can transition directly from the solid to the gas phase without passing through a liquid phase. This technique is particularly useful for removing non-volatile impurities.

The choice of purification method depends on the physical properties of the product and the nature of the impurities. Often, a combination of these techniques is required to achieve the desired level of purity. The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Iodo 2 Trifluoromethyl Benzoate

Reactivity Profiles of the Aryl Iodide Moiety

The carbon-iodine bond is the principal site of reactivity in Methyl 4-iodo-2-(trifluoromethyl)benzoate, serving as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The high polarizability and relative weakness of the C-I bond make it an excellent substrate for oxidative addition to transition metal catalysts, a key step in many cross-coupling reactions.

Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, Heck, and Negishi Type

This compound is an effective substrate in several palladium-catalyzed cross-coupling reactions, owing to the high reactivity of the aryl iodide bond. wikipedia.org The electron-withdrawing nature of the trifluoromethyl and methyl ester groups further enhances the reactivity of the C-I bond toward oxidative addition.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. Aryl iodides are highly reactive partners in this process. nih.gov While specific examples for this compound are not extensively detailed in isolation, the reaction conditions are well-established for structurally similar compounds. The coupling typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent like dioxane or toluene. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org The high reactivity of the C-I bond in aryl iodides makes them ideal substrates, often allowing the reaction to proceed under mild conditions. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in synthesizing molecules for applications where copper contamination is a concern. nih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com The reaction is typically catalyzed by a palladium species. For aryl iodides like this compound, the reaction with an alkene such as methyl acrylate (B77674) would proceed in the presence of a palladium catalyst and a base. nih.govresearchgate.net

Negishi Coupling: This reaction forms a carbon-carbon bond by coupling an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. dntb.gov.uauni-muenchen.de Aryl iodides are suitable electrophiles for this transformation. organic-chemistry.org The coupling of this compound with an organozinc compound would provide the corresponding cross-coupled product, tolerating a wide variety of functional groups due to the mildness of the reaction conditions. researchgate.net

Interactive Table: Representative Cross-Coupling Reactions of Aryl Iodides Below is a summary of typical conditions for the cross-coupling reactions discussed, applicable to reactive aryl iodides like this compound.

Reaction TypeCoupling PartnerTypical Catalyst SystemTypical BaseTypical Solvent
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, CsF, K₃PO₄Dioxane, Toluene, DMF
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂, CuIEt₃N, PiperidineTHF, DMF
Heck Alkene (e.g., Styrene)Pd(OAc)₂, Pd/CEt₃N, Na₂CO₃NMP, DMF, Acetonitrile
Negishi Organozinc ReagentPd(PPh₃)₄, Pd₂(dba)₃(None required)THF, DMF

Investigations into Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound. The SNAr mechanism generally requires a strong electron-withdrawing group positioned ortho or para to a good leaving group. libretexts.org In this molecule, the trifluoromethyl group at the ortho position and the methyl ester at the meta position (relative to the iodide) both contribute to activating the aromatic ring toward nucleophilic attack by withdrawing electron density. diva-portal.org

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.org The stability of this complex is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. semanticscholar.org The iodide ion is an excellent leaving group, which facilitates the final elimination step to restore aromaticity and yield the substituted product. While specific studies focusing solely on this compound are limited, the structural features strongly suggest its suitability as a substrate for SNAr reactions with various nucleophiles, such as alkoxides, amines, or thiolates.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental transformation in organometallic chemistry, most commonly used to prepare organolithium reagents from organic halides. wikipedia.org The reaction involves treating the organic halide with an organolithium reagent, typically at low temperatures to prevent side reactions. The rate of exchange follows the trend I > Br > Cl, making aryl iodides highly suitable substrates. wikipedia.org

For this compound, treatment with an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) in an ethereal solvent such as THF at low temperatures (e.g., -78 °C) would be expected to result in a rapid exchange of the iodine atom for lithium. This process would generate a new organolithium species, which is a powerful nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups. The mechanism is believed to proceed through an "ate-complex" intermediate. princeton.edu

Reactivity Characteristics of the Trifluoromethyl Group

Electronic Influence on Aromatic Ring Reactivity and Electrophilicity

The trifluoromethyl (CF₃) group exerts a profound electronic influence on the aromatic ring of this compound. mdpi.com Its impact stems from the high electronegativity of the three fluorine atoms, which results in a strong inductive electron-withdrawing effect (-I effect). mdpi.com

Key consequences of this electronic influence include:

Increased Electrophilicity: The CF₃ group significantly reduces the electron density of the aromatic ring, making it more electrophilic. This heightened electrophilicity is a key factor in activating the ring for nucleophilic aromatic substitution (SNAr) at the iodine-bearing carbon.

Activation of the C-I Bond: By withdrawing electron density, the CF₃ group enhances the reactivity of the C-I bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This makes the substrate more reactive than analogous compounds lacking such a strong electron-withdrawing group.

Deactivation towards Electrophilic Aromatic Substitution: The strong deactivating nature of the CF₃ group makes the aromatic ring much less susceptible to electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions).

Direct Trifluoromethylation Reactions (if applicable to compound transformation)

While the CF₃ group in this compound is generally stable and unreactive towards direct transformation due to the strength of the C-F bonds, the synthesis of such compounds often relies on direct trifluoromethylation methods. beilstein-journals.org Aromatic trifluoromethylated products can be obtained through copper-catalyzed reactions of aryl iodides with various trifluoromethylating agents, such as trifluoromethylzinc reagents or potassium (trifluoromethyl)trimethoxyborate. nih.govnih.gov These reactions proceed under mild conditions and provide moderate to high yields, demonstrating a key synthetic route to molecules bearing the trifluoromethyl group. cas.cnd-nb.info Therefore, while the CF₃ group on the title compound is not a site for further trifluoromethylation, the compound itself is representative of a class of molecules often synthesized via direct trifluoromethylation of an aryl iodide precursor.

Transformations Involving the Methyl Ester Group

The methyl ester group of this compound is a key functional handle that allows for a variety of chemical transformations. These reactions are fundamental in modifying the carboxylic acid moiety, leading to the synthesis of diverse derivatives. The reactivity of the ester is significantly influenced by the electronic effects of the substituents on the aromatic ring. The iodine atom at the para-position exerts a mild electron-withdrawing effect through induction and a weak electron-donating effect through resonance. In contrast, the trifluoromethyl group at the ortho-position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic profile renders the carbonyl carbon of the ester group more electrophilic and susceptible to nucleophilic attack.

Hydrolysis Studies and Kinetics

The hydrolysis of this compound to its corresponding carboxylic acid, 4-iodo-2-(trifluoromethyl)benzoic acid, is a classic ester transformation. This reaction can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis proceeds via a saponification mechanism. The hydroxide (B78521) ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This is typically the rate-determining step. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion and forming the carboxylate salt, which is then protonated in a final work-up step to yield the carboxylic acid. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly accelerate the rate of hydrolysis by further increasing the electrophilicity of the carbonyl carbon and stabilizing the negatively charged transition state. oieau.frresearchgate.net

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol (B129727) is eliminated, and the carboxylic acid is formed.

Table 1: Predicted Relative Hydrolysis Rates of Substituted Methyl Benzoates

Substituent Position Hammett Constant (σ) Predicted Effect on Hydrolysis Rate
H - 0.00 Reference
4-Iodo para ~0.18 Increased
2-Trifluoromethyl ortho ~0.45 Significantly Increased
4-Iodo, 2-Trifluoromethyl - - Very Significantly Increased

Note: This table is illustrative and based on general principles of physical organic chemistry. Actual rate enhancements would need to be determined experimentally.

It is also noteworthy that under harsh reaction conditions, such as high temperatures in the presence of a strong base, the trifluoromethyl group itself can be susceptible to hydrolysis, leading to the formation of a carboxylic acid group.

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is also typically catalyzed by either an acid or a base. masterorganicchemistry.com

In an acid-catalyzed transesterification, the mechanism is analogous to that of acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide, which is a stronger nucleophile than the corresponding alcohol. The alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate that then expels the methoxide ion to form the new ester.

For this compound, transesterification would allow for the synthesis of a variety of other esters, which could be useful for modifying the physical and chemical properties of the molecule, for instance, in the development of polymers or other advanced materials. The electron-withdrawing substituents on the aromatic ring would be expected to facilitate this reaction by increasing the susceptibility of the carbonyl carbon to nucleophilic attack.

Table 2: Examples of Potential Transesterification Reactions

Reactant Alcohol Catalyst Expected Product
Ethanol (B145695) H₂SO₄ or NaOEt Ethyl 4-iodo-2-(trifluoromethyl)benzoate
Isopropanol H₂SO₄ or NaOPr-i Isopropyl 4-iodo-2-(trifluoromethyl)benzoate
Benzyl alcohol H₂SO₄ or NaOBn Benzyl 4-iodo-2-(trifluoromethyl)benzoate

Note: This table presents hypothetical reactions based on general transesterification principles.

Reduction Reactions to Alcohol Derivatives

The methyl ester group of this compound can be reduced to a primary alcohol, (4-iodo-2-(trifluoromethyl)phenyl)methanol. This transformation is a key step in the synthesis of various derivatives where a hydroxymethyl group is required.

Powerful reducing agents are necessary to achieve the reduction of an ester. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex onto the carbonyl carbon of the ester. This is followed by the elimination of the methoxide group and a second hydride attack on the resulting aldehyde intermediate to form the primary alcohol upon acidic workup.

In contrast, sodium borohydride (B1222165) (NaBH₄) is generally considered too mild to reduce esters under standard conditions. However, its reactivity can be enhanced by the use of additives or by performing the reaction at elevated temperatures, though this is less common for ester reductions.

The selective reduction of the ester group in the presence of the trifluoromethyl and iodo substituents is expected to be high with LiAlH₄. The trifluoromethyl group is generally stable to hydride reducing agents, and while aryl iodides can sometimes be reduced by LiAlH₄, the reaction conditions can often be controlled to favor the reduction of the ester. The successful synthesis and commercial availability of (4-iodo-2-(trifluoromethyl)phenyl)methanol indicates the viability of this reduction. cymitquimica.com

Table 3: Comparison of Reducing Agents for Ester Reduction

Reducing Agent Reactivity with Esters Typical Conditions Product
Lithium aluminum hydride (LiAlH₄) High Anhydrous ether or THF, followed by aqueous workup Primary alcohol
Sodium borohydride (NaBH₄) Generally Low Methanol or ethanol No reaction (typically)

Note: This table provides a general comparison of the reactivity of common reducing agents.

Multi-functional Group Transformations and Cascade Reactions

The presence of multiple functional groups in this compound, namely the methyl ester, the aryl iodide, and the trifluoromethyl group, opens up the possibility for multi-step, one-pot transformations and cascade reactions. These reactions are highly efficient as they allow for the construction of complex molecular architectures without the need for isolation and purification of intermediates.

The aryl iodide moiety is particularly well-suited for participating in a variety of palladium-catalyzed cross-coupling reactions. These reactions can be designed as cascade sequences where an initial coupling event is followed by a subsequent intramolecular reaction.

For instance, a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group could be envisioned. nih.gov The initial coupling would form an internal alkyne. If the nucleophile is appropriately positioned, it could then undergo an intramolecular cyclization onto the ester group or another part of the molecule, leading to the formation of a heterocyclic system in a single synthetic operation.

Similarly, a Heck reaction could be employed to couple the aryl iodide with an alkene. nih.govnih.gov If the alkene partner contains a suitable functional group, a subsequent intramolecular reaction could be triggered. For example, coupling with an allylic alcohol could be followed by an intramolecular etherification.

The trifluoromethyl group, while generally unreactive in these coupling reactions, exerts a strong electronic influence that can affect the reactivity of the aryl iodide and the stability of the organometallic intermediates. The ester group can also play a role in these cascade reactions, either as a reactive site for cyclization or as a directing group that influences the regioselectivity of the cross-coupling step.

While specific examples of cascade reactions starting from this compound are not extensively documented, the principles of transition-metal-catalyzed multi-component and cascade reactions are well-established and provide a clear pathway for the design of such transformations.

Applications As a Building Block in Advanced Organic Synthesis and Chemical Development

Role as a Versatile Synthetic Building Block for Complex Molecules

Methyl 4-iodo-2-(trifluoromethyl)benzoate is primarily valued for its role as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that are fundamental to modern organic synthesis. This reactivity allows chemists to couple the trifluoromethyl- and ester-bearing aromatic ring with a wide array of other molecular fragments.

Several key reactions underscore its versatility:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (such as a boronic acid or ester). It is a robust and widely used method for forming carbon-carbon single bonds to create biaryl structures, which are common motifs in many complex molecules. researchgate.net

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, creating a C(sp²)-C(sp) bond. researchgate.net It is an indispensable tool for synthesizing conjugated systems, including polymers and rigid molecular scaffolds. researchgate.netnih.gov The Sonogashira reaction is frequently employed in the synthesis of natural products and biologically active molecules. researchgate.net

Heck Reaction: Also known as the Mizoroki-Heck reaction, this process couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.org It is a powerful method for creating carbon-carbon bonds and is widely used in drug discovery and industry. nih.gov

The trifluoromethyl group often plays a crucial role in these reactions, influencing the electronic properties of the molecule and potentially stabilizing key intermediates in the catalytic cycle. mdpi.com

Reaction TypeCoupling PartnerBond FormedKey Application Areas
Suzuki-Miyaura Coupling Organoboron compounds (e.g., boronic acids)Aryl-Aryl (C-C)Pharmaceuticals, complex molecule synthesis
Sonogashira Coupling Terminal AlkynesAryl-Alkyne (C-C)Molecular electronics, natural products, pharmaceuticals
Heck Reaction AlkenesAryl-Alkene (C-C)Pharmaceuticals, materials science, fine chemicals

Utility in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The structural motifs present in this compound are highly sought after in medicinal chemistry. The trifluoromethyl (CF3) group is particularly significant in drug design due to its strong electron-withdrawing nature and high lipophilicity. nih.gov The incorporation of a CF3 group into a drug candidate can enhance its metabolic stability, binding affinity, and bioavailability. nih.govjelsciences.com

This compound serves as an ideal precursor for introducing a trifluoromethyl-substituted aromatic core into potential pharmaceutical agents. Using the cross-coupling reactions described previously, medicinal chemists can efficiently generate libraries of novel compounds for screening. For instance, the Sonogashira coupling is a prominent step in the synthesis of various pharmaceutical intermediates. nih.govnih.gov The synthesis of compounds like flupentixol, a neuroleptic agent, relies on starting materials with similar structural features. nih.gov Therefore, this compound is a key intermediate for developing new chemical entities aimed at a wide range of therapeutic targets.

Application in the Development of Agrochemical Precursors

Similar to the pharmaceutical industry, the agrochemical sector leverages the unique properties of fluorinated compounds. The inclusion of trifluoromethyl groups is a common strategy in the design of modern herbicides and pesticides to enhance their efficacy and biological activity. organic-chemistry.org Trifluoromethyl-substituted heterocycles, such as 1,2,4-triazoles, are known components of many agricultural chemicals. organic-chemistry.org

This compound provides a readily available starting material for the synthesis of complex molecules that can be evaluated as new agrochemical agents. Its ability to undergo predictable and high-yielding coupling reactions allows for the systematic modification of its structure to optimize for target-specific activity and environmental profile.

Contributions to the Synthesis of Specialty Chemicals and Materials

The utility of this compound extends beyond life sciences into the realm of materials science. The palladium-catalyzed coupling reactions for which it is an excellent substrate are fundamental to the creation of advanced materials with tailored properties.

For example, the Sonogashira reaction is widely used to construct rigid, conjugated systems that are essential for molecular electronics, dendrimers, and functional polymers. researchgate.net Similarly, the Heck reaction can be used to synthesize fluorinated distyrylbenzene (B1252955) derivatives, a class of compounds investigated for their optical and electronic properties. mdpi.com By incorporating the trifluoromethylphenyl group from this building block into larger polymeric or molecular structures, scientists can fine-tune properties such as thermal stability, solubility, and electronic behavior.

Integration into Diverse Molecular Architectures for Research Purposes

For researchers in academic and industrial settings, this compound is a powerful tool for exploring new chemical space. The molecule offers three distinct points for chemical modification:

The Iodo Group: The primary site for cross-coupling reactions to build molecular complexity.

The Methyl Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a directing group in further reactions.

The Trifluoromethyl Group: Modulates the electronic nature and lipophilicity of the molecule and any subsequent derivatives.

This multi-functionality allows for the strategic and controlled synthesis of diverse molecular architectures. It enables the creation of compound libraries for structure-activity relationship (SAR) studies in drug discovery or for screening new materials with novel properties. The chemoselectivity offered by the iodo group allows it to be targeted specifically in coupling reactions, leaving the other functional groups intact for subsequent transformations, a crucial aspect of modern multi-step organic synthesis.

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For Methyl 4-iodo-2-(trifluoromethyl)benzoate, ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively offer a complete picture of its structure.

¹H NMR Spectroscopy for Proton Environments and Multiplicities

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring environments. In the aromatic region of the spectrum for this compound, three distinct signals are expected due to the three protons on the benzene (B151609) ring.

The proton ortho to the iodine atom and meta to the trifluoromethyl group is anticipated to appear as a doublet. The proton meta to the iodine and ortho to the ester group will likely present as a doublet of doublets due to coupling with the other two aromatic protons. The proton positioned between the trifluoromethyl and ester groups is also expected to be a doublet. The methyl ester group will exhibit a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (ortho to I)7.9 - 8.2d
Aromatic H (meta to I)7.7 - 7.9dd
Aromatic H (ortho to COOCH₃)7.5 - 7.7d
Methyl (COOCH₃)3.9 - 4.1s

Note: Predicted values are based on the analysis of structurally similar compounds.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis and Hybridization States

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. The spectrum of this compound is expected to show nine distinct signals, corresponding to each unique carbon atom in the structure.

The carbonyl carbon of the ester group will appear at the most downfield position. The carbon atom of the trifluoromethyl group will be identifiable by its characteristic quartet splitting due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the midfield region, with the carbon atom bonded to the iodine atom showing a significantly lower chemical shift due to the heavy atom effect. The methyl carbon of the ester group will be observed in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)164 - 166
Aromatic C-I95 - 100
Aromatic C-CF₃130 - 135 (q)
Aromatic C-H125 - 140
Aromatic C-COOCH₃130 - 135
Trifluoromethyl (CF₃)120 - 125 (q)
Methyl (OCH₃)52 - 54

Note: Predicted values are based on the analysis of structurally similar compounds. 'q' denotes a quartet.

¹⁹F NMR Spectroscopy for Fluorine Environments and Coupling Phenomena

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is highly specific for observing fluorine atoms within a molecule. For this compound, a single, sharp signal is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a sensitive probe of the electronic environment around the CF₃ group. The absence of other fluorine-containing groups simplifies the spectrum, making it a powerful tool for confirming the presence and purity of the trifluoromethyl moiety. A typical chemical shift for an aromatic trifluoromethyl group is observed around -60 to -65 ppm relative to a standard such as CFCl₃.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₆F₃IO₂.

The expected exact mass would be approximately 330.04 g/mol . In a high-resolution mass spectrum, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The isotopic pattern of this peak would be characteristic, showing the presence of one iodine atom. Common fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), as well as the loss of iodine and trifluoromethyl radicals.

Table 3: Expected Key Mass Spectrometry Fragments for this compound

m/z ValueIdentity of Fragment
~330[M]⁺
~299[M - OCH₃]⁺
~271[M - COOCH₃]⁺
~203[M - I]⁺
~261[M - CF₃]⁺

Note: The m/z values are approximate and represent the most likely fragmentation pathways.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound will display several characteristic absorption bands.

A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-O stretching of the ester will appear in the 1250-1300 cm⁻¹ region. Strong bands in the 1100-1300 cm⁻¹ range will be indicative of the C-F stretching vibrations of the trifluoromethyl group. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-I bond will have a stretching vibration at a much lower frequency, typically below 600 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
Carbonyl (C=O) Stretch1720 - 1740Strong
Aromatic C=C Stretch1450 - 1600Medium
C-O Stretch (Ester)1250 - 1300Strong
C-F Stretch (CF₃)1100 - 1300Strong
C-I Stretch500 - 600Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The aromatic ring in this compound contains π-electrons that can undergo π → π* transitions upon absorption of UV light.

The presence of the benzene ring conjugated with the ester and influenced by the iodo and trifluoromethyl substituents will result in characteristic absorption bands in the UV region. Typically, substituted benzoates show a primary absorption band (E-band) around 200-230 nm and a secondary, less intense band (B-band) around 250-290 nm. The exact positions and intensities of these bands (λₘₐₓ) are sensitive to the nature and position of the substituents on the aromatic ring.

Table 5: Expected UV-Vis Absorption Maxima for this compound

TransitionExpected λₘₐₓ (nm)
π → π* (E-band)210 - 230
π → π* (B-band)260 - 280

Note: These are estimated values and can be influenced by the solvent used for analysis.

X-ray Diffraction Studies for Definitive Solid-State Structural Determination

A thorough search of crystallographic databases and scientific literature did not yield any specific single-crystal X-ray diffraction studies for this compound. This analytical technique is the gold standard for unequivocally determining the three-dimensional atomic arrangement of a crystalline solid.

For illustrative purposes, a typical X-ray diffraction study would yield crystallographic data that can be summarized in a detailed table. The parameters would include the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal lattice. While data for the target compound is not available, the table below exemplifies the type of information that would be generated from such an analysis, based on data for structurally related compounds.

Hypothetical Crystallographic Data Table for a Benzoate (B1203000) Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z Value
Calculated Density (g/cm³) Value

The definitive structural elucidation from X-ray diffraction would confirm the substitution pattern on the benzene ring, providing indisputable evidence of the positions of the iodo, trifluoromethyl, and methyl ester groups. Furthermore, it would reveal intermolecular interactions, such as halogen bonding or π-stacking, which influence the crystal packing and the bulk properties of the material. Without such a study, the solid-state structure of this compound remains unconfirmed.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

No specific studies detailing the quantum chemical calculations for the molecular properties of Methyl 4-iodo-2-(trifluoromethyl)benzoate were found. Such an analysis would typically involve the following:

Computational Elucidation of Reaction Mechanisms

No computational studies elucidating the specific reaction mechanisms involving this compound are available. Research in this area would involve using computational methods to map the potential energy surface for a given reaction, identifying transition states and intermediates to understand the reaction pathway and kinetics.

Structure-Reactivity Relationship (SRR) Modeling

No specific Structure-Reactivity Relationship (SRR) models for this compound or a series of its analogs were found.

Predictive Modeling of Synthetic Pathways and Selectivity

There are no available studies that use predictive modeling to determine optimal synthetic routes or to predict the selectivity (e.g., regioselectivity or stereoselectivity) of reactions involving this compound.

Exploration of Derivatives, Analogues, and Structure Activity Relationship Sar Concepts

Systematic Chemical Modifications of the Benzoate (B1203000) Moiety

The benzoate moiety of Methyl 4-iodo-2-(trifluoromethyl)benzoate offers several avenues for chemical modification. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. The aryl-iodide functionality is particularly significant as it allows for a range of cross-coupling reactions. wikipedia.org For instance, palladium-catalyzed reactions like the Sonogashira coupling can be used to form carbon-carbon bonds, linking the benzoate to acetylenic fragments. wikipedia.org Similarly, Suzuki and Stille couplings can introduce new aryl or alkyl groups at the 4-position, dramatically altering the molecule's steric and electronic profile. These modifications are foundational in medicinal chemistry for exploring the chemical space around a core structure to optimize its interactions with biological targets.

Investigation of Different Halogen Substituents (e.g., Cl, Br) at Various Positions

The identity and position of the halogen substituent on the phenyl ring significantly influence the molecule's properties. Structure-activity relationship (SAR) studies often explore the replacement of the iodine atom with other halogens like bromine (Br), chlorine (Cl), and fluorine (F). This substitution impacts factors such as electronegativity, size, and the ability to form halogen bonds, which can alter binding affinities and biological activity.

Halogen substitution can perturb the energy levels of the molecule's frontier orbitals (HOMO and LUMO). rsc.orgresearchgate.net Generally, the electron-withdrawing nature of halogens can affect the electronic properties of the aromatic ring. researchgate.net In studies on luminescent radical compounds, halogen substitution on a carbazole (B46965) donor molecule linked to a radical acceptor was found to alter absorption and emission wavelengths by changing the HOMO energy level. rsc.org A significant reduction in fluorescence, known as the "heavy atom effect," is often observed with heavier halogens like bromine and especially iodine, which can promote intersystem crossing and reduce fluorescence efficiency. rsc.org This effect is less pronounced with chlorine and fluorine. The photostability of molecules can also be affected by halogen substitution. rsc.org

Table 1: Comparison of Halogen Properties and Their Potential Impact on Molecular Interactions.
HalogenVan der Waals Radius (Å)Electronegativity (Pauling Scale)Potential Effects
Fluorine (F)1.473.98Can act as a hydrogen bond acceptor; often improves metabolic stability. nih.gov
Chlorine (Cl)1.753.16Can participate in halogen bonding; alters lipophilicity.
Bromine (Br)1.852.96Stronger halogen bond donor than chlorine; significant heavy atom effect. rsc.org
Iodine (I)1.982.66Strongest halogen bond donor; pronounced heavy atom effect; serves as a reactive handle for cross-coupling reactions. wikipedia.orgrsc.org

Variation of the Trifluoromethyl Group Position or its Nature (e.g., -OCF3, -SCF3)

The trifluoromethyl (-CF3) group is a key feature of the molecule, profoundly influencing its lipophilicity, metabolic stability, and electronic properties. Altering its position on the benzene (B151609) ring would create constitutional isomers with potentially different biological activities and physical properties.

The -CF3 group is often used as a bioisostere for other chemical groups. researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. u-tokyo.ac.jp The -CF3 group, for example, has been successfully used as a bioisosteric replacement for an aliphatic nitro group (-NO2) in designing ligands for the CB1 cannabinoid receptor, resulting in compounds with greater potency and improved metabolic stability. nih.gov Other common bioisosteric replacements for a methyl group include the trifluoromethyl group itself. researchgate.net The difluoromethyl group (-CHF2) is sometimes considered a bioisostere for a hydroxyl group, as it can act as a weak hydrogen-bond donor while increasing lipophilicity. uni-muenchen.deprinceton.edu Replacing the -CF3 group with related fluorinated groups like trifluoromethoxy (-OCF3) or trifluoromethylthio (-SCF3) can fine-tune the electronic and steric profile of the molecule.

Table 2: Comparison of the Trifluoromethyl Group and Potential Bioisosteric Replacements.
GroupKey PropertiesRationale for Use
-CF3 (Trifluoromethyl)Highly lipophilic, strong electron-withdrawing, metabolically stable. researchgate.netEnhances membrane permeability, blocks metabolic oxidation, and can improve binding affinity.
-OCF3 (Trifluoromethoxy)Lipophilic, electron-withdrawing, metabolically stable.Modulates lipophilicity and electronic character differently than -CF3.
-SCF3 (Trifluoromethylthio)Highly lipophilic, electron-withdrawing.Offers another way to alter steric and electronic parameters while maintaining high lipophilicity.
-NO2 (Nitro)Strong electron-withdrawing group.-CF3 can be a more "drug-like" replacement, avoiding potential toxicity associated with nitro groups. nih.gov

Synthesis and Study of Different Ester Groups (e.g., ethyl, isopropyl)

The methyl ester of this compound can be readily converted to other esters, such as ethyl or isopropyl esters, through transesterification. This process typically involves reacting the methyl ester with an excess of the desired alcohol (e.g., ethanol (B145695) or isopropanol) in the presence of an acid or base catalyst. The synthesis of esters like isopropyl benzoate can also be achieved by reacting the corresponding acid chloride with the alcohol.

Varying the ester group from methyl to larger alkyl groups like ethyl or isopropyl primarily modifies the compound's steric bulk and lipophilicity. This can influence its solubility, absorption, distribution, and rate of hydrolysis by esterase enzymes in a biological system. While often considered a simple prodrug strategy, the size and shape of the ester group can also directly impact binding affinity if it occupies a specific pocket in a receptor or enzyme active site. For example, ethyl 4-(trifluoromethyl)benzoate is a known related compound. nist.gov Isopropyl benzoate is used in flavor and fragrance applications and as an intermediate in organic synthesis.

Structural Analogues in Related Research Areas (e.g., fluorinated benzoic acids, amino- and nitro-trifluoromethylbenzoates)

The study of structural analogues provides a broader context for understanding the SAR of this compound.

Fluorinated Benzoic Acids: This class of compounds is widely used for various applications. They are critically important as chemical tracers in hydrological and oilfield studies due to their stability and low detection limits. researchgate.netnih.gov The synthesis of fluorinated benzoic acids is an active area of research, with methods developed for their preparation via nucleophilic fluorination. arkat-usa.orggoogle.com Their analysis often involves advanced techniques like liquid chromatography-tandem mass spectrometry. nih.gov

Amino- and Nitro-trifluoromethylbenzoates: The introduction of amino (-NH2) or nitro (-NO2) groups onto the trifluoromethylbenzoate scaffold creates analogues with significantly altered electronic properties and chemical reactivity. For example, Methyl 4-(methylamino)-3-nitrobenzoate is a known chemical entity. hymasynthesis.com The amino group can act as a hydrogen bond donor and a site for further chemical elaboration, while the nitro group is a strong electron-withdrawing group that can influence the reactivity of the entire molecule. Trifluoromethyl-substituted α-amino acids are also of great interest as they can be incorporated into peptides to study their structure and function using 19F NMR. researchgate.net The interplay between these functional groups and the trifluoromethyl group can lead to compounds with diverse biological activities. The SAR of such derivatives is often complex, with small structural changes leading to significant differences in function. mdpi.comresearchgate.netnih.gov

Advanced Analytical Methodologies for Characterization, Detection, and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally sensitive compounds like "Methyl 4-iodo-2-(trifluoromethyl)benzoate". Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase to separate the target compound from its impurities.

The method's high resolution allows for the separation of closely related substances, including starting materials, intermediates, and degradation products. A UV detector is commonly employed for detection, as the aromatic ring in the molecule provides strong chromophores that absorb light in the ultraviolet region, enabling sensitive and accurate quantification. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using certified reference standards to correlate peak area with concentration.

Below is a representative table outlining typical HPLC method parameters for the analysis of a substituted methyl benzoate (B1203000) compound.

Table 1: Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Gradient Program 50% Acetonitrile to 95% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Diluent | Acetonitrile/Water (50:50 v/v) |

The following table presents hypothetical data from an HPLC purity analysis.

Table 2: Sample HPLC Purity Analysis Data

Peak ID Retention Time (min) Peak Area Area % Identity
1 4.5 15,234 0.35 Unknown Impurity
2 8.2 4,325,987 99.50 This compound
3 9.1 6,512 0.15 Related Impurity

| Total | | 4,347,733 | 100.00 | |

Gas Chromatography (GC) for Volatile Component Analysis and Purity Evaluation

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is primarily used to assess the purity of "this compound" and to detect and quantify volatile impurities, such as residual solvents from the synthesis process (e.g., methanol (B129727), toluene, tetrahydrofuran). The compound itself is sufficiently volatile to be analyzed by GC, typically using a high-temperature capillary column.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto the analytical column by an inert carrier gas, such as helium or nitrogen. Separation occurs based on the differential partitioning of analytes between the carrier gas and the stationary phase coated on the column walls. A Flame Ionization Detector (FID) is commonly used due to its high sensitivity for organic compounds. The resulting chromatogram provides information on the retention time and peak area, which are used for qualitative and quantitative analysis, respectively.

Table 3: Representative Gas Chromatography Method Parameters

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Inlet Temperature 280 °C
Injection Mode Split (50:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)

| Detector Temperature | 300 °C |

The table below shows example results for the analysis of volatile components.

Table 4: Example GC Data for Volatile Impurity and Purity Analysis

Retention Time (min) Component Concentration (ppm) / Purity (%)
3.1 Methanol 50 ppm
5.8 Toluene 120 ppm

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for qualitative analysis. In the context of "this compound," TLC is an invaluable tool for monitoring the progress of its synthesis. By spotting the reaction mixture on a TLC plate at different time intervals, chemists can track the consumption of starting materials and the formation of the desired product.

A TLC plate consists of a thin layer of adsorbent material, typically silica (B1680970) gel, coated onto a solid support like glass or aluminum. The sample is applied to the plate, which is then placed in a sealed chamber with a suitable solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. After development, the separated spots are visualized, often under UV light (at 254 nm), where the aromatic nature of the compound allows it to be seen as a dark spot on a fluorescent background. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify components.

Table 5: Example TLC System and Reaction Monitoring Data

Parameter Description
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Hexane (B92381):Ethyl Acetate (8:2 v/v)

| Visualization | UV light at 254 nm |

Time PointStarting Material (Rf ≈ 0.6)Product (Rf ≈ 0.4)
0 hrStrong spotNo spot
2 hrWeaker spotFaint spot
4 hrFaint spotStrong spot
6 hrNo spotStrong spot

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques combine the powerful separation capabilities of chromatography with the definitive identification power of mass spectrometry (MS). These methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provide comprehensive structural information, making them essential for impurity identification and structural confirmation.

LC-MS is particularly useful for identifying non-volatile impurities and by-products that are separated by HPLC. As components elute from the HPLC column, they are introduced into the mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z). This provides the molecular weight of the parent compound and its fragments, enabling the elucidation of unknown structures.

GC-MS is the gold standard for the identification of volatile and semi-volatile compounds. It couples a gas chromatograph with a mass spectrometer, allowing each separated peak from the GC to be analyzed for its mass spectrum. This technique is highly effective for confirming the identity of residual solvents and for identifying any volatile by-products from the synthesis of "this compound".

Table 6: Hypothetical Mass Spectrometry Data

Compound Technique Ionization Mode Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound GC-MS Electron Ionization (EI) 330 [M]⁺ 299 [M-OCH₃]⁺, 203 [M-I]⁺, 175 [M-I-CO]⁺

Q & A

Q. What are the optimal synthetic routes for Methyl 4-iodo-2-(trifluoromethyl)benzoate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves halogenation of a pre-functionalized benzoate precursor followed by esterification . For example:
  • Iodination : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions (e.g., H₂SO₄) at 0–25°C. Control stoichiometry to avoid over-iodination .
  • Esterification : Reaction of the corresponding benzoic acid derivative with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) as a coupling agent .
  • Yield Optimization : Use anhydrous solvents, inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or LCMS. Adjust catalyst loading (e.g., Pd for coupling reactions) and temperature gradients to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions. The trifluoromethyl group shows a distinct quartet in ¹⁹F NMR (~-60 to -70 ppm), while the iodine substituent deshields adjacent protons in ¹H NMR .
  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. Heavy atoms like iodine enhance diffraction contrast, but radiation damage during data collection requires low-temperature (100 K) measurements .
  • LCMS/HPLC : Confirm molecular weight (MW +1 ion in LCMS) and purity (>95% via HPLC with C18 columns and acetonitrile/water gradients) .

Q. How can the solubility and stability of this compound be optimized for use in organic synthesis?

  • Methodological Answer :
  • Solubility : Use polar aprotic solvents (DMF, DMSO) for reactions. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS .
  • Stability : Store at -20°C in amber vials under inert gas. Avoid prolonged exposure to light or moisture, as the ester group may hydrolyze. Monitor degradation via periodic NMR/HPLC .

Advanced Research Questions

Q. What are the mechanistic insights into the halogenation and coupling reactions involving this compound?

  • Methodological Answer :
  • Iodination Mechanism : Electrophilic substitution occurs at the para position relative to the electron-withdrawing trifluoromethyl group. Density Functional Theory (DFT) calculations can model regioselectivity, showing lower activation energy for iodination at C4 due to directing effects .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids require Pd(PPh₃)₄ or PdCl₂(dppf) catalysts. The iodine atom acts as a superior leaving group compared to bromine or chlorine, enabling efficient aryl-aryl bond formation .

Q. How do electronic effects of the iodo and trifluoromethyl substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The trifluoromethyl group deactivates the benzene ring, reducing electron density at the ortho/para positions. This directs nucleophilic attacks to the meta position, but steric hindrance from the bulky CF₃ group can limit accessibility .
  • Iodine as a Leaving Group : Comparative kinetic studies (e.g., with Br/Cl analogs) show faster oxidative addition in Pd-catalyzed reactions due to iodine’s polarizability. Monitor reaction rates via ¹⁹F NMR to quantify substituent effects .

Q. What computational approaches are used to predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases). The trifluoromethyl group enhances hydrophobic binding, while iodine contributes to van der Waals interactions .
  • QSAR Models : Train machine learning algorithms (Random Forest, SVM) on datasets of fluorinated benzoates to predict IC₅₀ values against cancer cell lines. Descriptors include logP, molar refractivity, and electrostatic potential maps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-iodo-2-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-iodo-2-(trifluoromethyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.